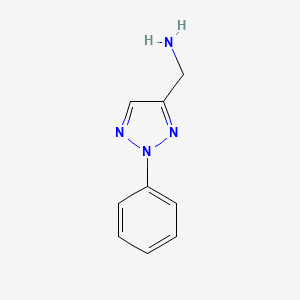

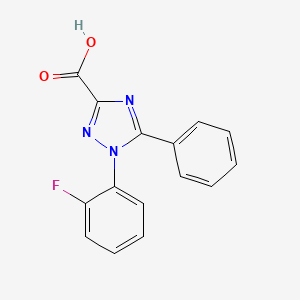

(2-phenyl-2H-1,2,3-triazol-4-yl)methylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

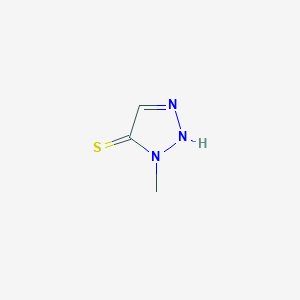

“(2-phenyl-2H-1,2,3-triazol-4-yl)methylamine” is a compound that contains a triazole ring, which is a renowned scaffold that is simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial , anticancer , and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .

Synthesis Analysis

The synthesis of triazole compounds can be achieved from p-hydroxy benzaldehyde and phenyl hydrazine in excellent yields and purity . All the synthesized compounds were unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Molecular Structure Analysis

The crystal structures of similar compounds have been reported . Only small dihedral angles are present between the triazolyl ring and the attached aryl rings . The relatively flat compounds contrast with compound 1a, which is “V” shaped, with a dihedral angle between the near planar phenyltriazolyl-CH2 and phenyl-CO2CH2 moieties of 88.11(4)° .Chemical Reactions Analysis

These highly unstable compounds are prone to eliminate N2 to cyclize into 4-azido-1,2,3-triazoles bearing two aryl groups at positions 2 and 5 . This reaction enables a highly efficient synthesis of various 4-azidotriazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

One primary area of application is in the synthesis and structural characterization of new compounds. For instance, Ahmed et al. (2016) demonstrated the click one-pot synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, utilizing a three-component strategy. These compounds were thoroughly characterized using spectral analyses and crystal structures, showcasing the chemical's utility in creating structurally diverse molecules with potential applications in various fields, including drug discovery and material science (Ahmed et al., 2016).

Material Science and Catalysis

In the realm of material science and catalysis, Saleem et al. (2013) explored the use of click-generated 1,2,3-triazole-based ligands in the formation of half-sandwich Ruthenium(II) complexes. These complexes were investigated for their potential in catalytic oxidation of alcohols and transfer hydrogenation of ketones. This research highlights the role of triazole derivatives in developing new catalytic systems with improved efficiency and selectivity (Saleem et al., 2013).

Biological Applications

Furthermore, derivatives of (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine have been investigated for their biological activities. Novel 1,2,3-triazole derivatives were synthesized and evaluated for antimicrobial activity against Mycobacterium tuberculosis, showcasing significant activity and low cytotoxicity, indicating their potential as new therapeutic agents against bacterial infections (Boechat et al., 2011).

Antimicrobial and Antioxidant Studies

Another study by Sumrra et al. (2018) focused on the synthesis of Schiff base compounds and their metal complexes with Fe(II), Co(II), Cu(II), Ni(II), and Zn(II) derived from triazole. These compounds were screened for antioxidant, enzyme inhibition, and antimicrobial activities, showing that chelation with metal ions significantly enhances their biological activity. This suggests their potential use in developing new antimicrobial and antioxidant agents (Sumrra et al., 2018).

Wirkmechanismus

Target of Action

Derivatives of 1,2,4-triazole have been known to exhibit a wide range of biological activities, suggesting that they interact with multiple targets .

Mode of Action

The mode of action of (2-phenyl-2H-1,2,3-triazol-4-yl)methylamine involves the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, along with the simultaneous proton transfer from nitrogen N1 to the oxygen of the C=O bond . This interaction leads to the formation of carbinolamine by the addition of an amine to the double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .

Biochemical Pathways

1,2,4-triazole derivatives have been reported to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . This suggests that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, thereby improving the physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Result of Action

1,2,4-triazole derivatives have been reported to possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities . This suggests that these compounds may have a broad range of molecular and cellular effects.

Action Environment

1,2,4-triazoles have numerous useful properties like high chemical stability (usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature), aromatic character, strong dipole moment, and hydrogen bonding ability . These properties suggest that the compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other chemical entities.

Zukünftige Richtungen

These docking studies reveal that the compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates . The 1,2,3-triazoles are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds have begun to target these triazole conjugated structural motifs as a common pharmacological target .

Eigenschaften

IUPAC Name |

(2-phenyltriazol-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-6-8-7-11-13(12-8)9-4-2-1-3-5-9/h1-5,7H,6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTYDDGWHKTJJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2849305.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2849308.png)

![1-[2-(Azepan-1-yl)ethylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2849309.png)

![rac-(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2849313.png)

![7-(3-chloro-4-methylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2849319.png)